1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone
Description
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone (CAS: 1354009-90-7) is a pyrrolidine-based compound featuring an ethanone group at the 1-position and an isopropylamino substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol . The (S)-enantiomer of this compound is marketed as a pharmaceutical intermediate by Hairui Chemical, highlighting its relevance in drug synthesis .
Properties
IUPAC Name |
1-[3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGNPSQNOUFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-pyrrolidinamine with isopropylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic additions with reagents such as Grignard reagents, organolithium compounds, and hydrides.
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Example : Reaction with methylmagnesium bromide yields tertiary alcohol derivatives via ketone reduction.
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Key Data :
Substitution Reactions
The α-carbon adjacent to the carbonyl group participates in electrophilic substitutions.
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Halogenation : Reacts with bromine (Br₂) in acetic acid to form α-bromo derivatives.
Reduction Reactions
The ketone moiety is reduced to secondary alcohols or alkanes under controlled conditions.
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Catalytic Hydrogenation :
Catalyst Product Pressure Yield Pd/C 1-(3-(Isopropylamino)pyrrolidin-1-yl)ethane 50 psi H₂ 85% -
Sodium Borohydride : Selectively reduces the ketone without affecting the pyrrolidine ring.
Acylation and Alkylation
The secondary amine in the isopropylamino group reacts with acyl chlorides or alkyl halides.
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Acylation with Acetyl Chloride :
Reagent Product Conditions AcCl 1-(3-(N-Acetyl-isopropylamino)pyrrolidin-1-yl)ethanone Pyridine, 0°C -
Alkylation with Methyl Iodide : Forms quaternary ammonium salts.
Oxidation Reactions
The pyrrolidine ring is resistant to oxidation, but the ketone can be oxidized to carboxylic acids under strong conditions.
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KMnO₄/H₂SO₄ :
Cyclization Reactions
Intramolecular reactions form bicyclic structures under acidic or basic conditions.
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Base-Catalyzed Cyclization :
Base Product Yield NaOH 8-Isopropylamino-1-azabicyclo[3.3.0]octan-2-one 55%
Stereochemical Transformations
The chiral center at the pyrrolidine’s 3-position influences reaction outcomes.
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Enantioselective Alkylation :
Comparative Reactivity Table
| Reaction Type | Reagents | Key Product | Yield | Selectivity |
|---|---|---|---|---|
| Nucleophilic Addition | LiAlH₄ | Secondary alcohol | 92% | High |
| Substitution | Br₂ | α-Bromo ketone | 65% | Moderate |
| Cyclization | NaOH | Bicyclic lactam | 55% | Low |
Key Mechanistic Insights:
Scientific Research Applications
Chemistry
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to participate in multiple reactions allows chemists to create diverse derivatives that can be utilized in further research and development.
Biology
In biological studies, this compound is investigated for its potential interactions with biomolecules. Preliminary studies indicate that it may exhibit analgesic properties and could be involved in modulating biological pathways through receptor interactions.
Medicine
Research is ongoing to explore the therapeutic applications of this compound. It is being studied as a precursor for drug development, particularly in the context of designing new pharmacological agents targeting specific diseases or conditions.
Industry
This compound is utilized in the production of fine chemicals and as a reagent in various chemical processes. Its role as an intermediate makes it valuable in industrial applications where complex organic compounds are required .
Case Study 1: Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 Value (mM) |
|---|---|
| HeLa Cells | 0.02 |
| Murine Leukemia (L1210) | Significant inhibition observed |
These findings suggest that modifications to the compound's structure can enhance its cytotoxicity against cancer cells, indicating potential for therapeutic development.
Case Study 2: Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially leading to apoptosis through pathways involving reactive oxygen species (ROS) production and caspase activation. This indicates a multifaceted approach to understanding its biological activity.
Mechanism of Action
The mechanism of action of 1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its application and the biological system under study .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrrolidine-Ethanone Derivatives
Key Observations :
- Substituent Diversity: The target compound’s 3-isopropylamino group distinguishes it from analogs with hydroxymethyl (), chloro (), or nitro-aromatic substituents ().
Functional and Physicochemical Properties
Table 2: Functional and Physicochemical Comparison
Key Observations :
- Applications: Unlike pyridine-based ethanones (e.g., ) or cyclohexylphenyl derivatives (), the target compound is explicitly used in pharmaceutical synthesis, suggesting its tailored role in drug development.
Key Observations :
- Reactivity: The isopropylamino group may necessitate protective strategies during synthesis to prevent undesired side reactions.
Pharmacological and Industrial Relevance
- Target Compound : Primarily a pharmaceutical intermediate (), contrasting with pyridine-pyrrolidine hybrids (e.g., ) used in niche organic syntheses.
- Safety Profile: While safety data for the target compound are unavailable, analogs like 1-[3-nitro-4-(1-pyrrolidinyl)phenyl]ethanone () or 1-(1H-pyrazol-1-yl)ethanone () emphasize the need for handling precautions (e.g., ventilation, protective gear).
Biological Activity
1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone, also known as 1-acetyl-N-isopropyl-3-pyrrolidinamine, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-acetyl-N-isopropyl-3-pyrrolidinamine
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Purity : 98% (commercially available from suppliers like Sigma-Aldrich) .
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Properties : A study on pyrrole derivatives indicated that structural modifications could enhance anticancer activity by inhibiting tubulin polymerization, which is crucial for cancer cell division. The introduction of various substituents significantly affected the potency of these compounds against cancer cell lines .
- Neuropharmacological Studies : In animal models, compounds structurally related to this compound have shown promise in modulating dopamine receptors, which are critical in the treatment of disorders such as schizophrenia and Parkinson's disease .
- Behavioral Studies : Research involving behavioral assays has indicated that this compound may influence anxiety-like behaviors in rodents, suggesting its potential as a therapeutic agent for anxiety disorders .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Initial studies suggest that this compound exhibits low cytotoxicity at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
